molecular formula C15H14ClNO2 B3086774 8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline CAS No. 1164485-17-9

8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

Cat. No. B3086774
CAS RN: 1164485-17-9
M. Wt: 275.73 g/mol
InChI Key: YQMGMFNVMXLSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.74 . It is a specialty product for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14ClNO2/c16-9-3-4-12-11(8-9)15-10(5-7-19-15)14(17-12)13-2-1-6-18-13/h1-4,6,8,10,14-15,17H,5,7H2 .

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives have demonstrated significant effectiveness as anticorrosive materials. These compounds exhibit high electron density, which allows them to form stable chelating complexes with metallic surfaces, thereby preventing corrosion. This property is particularly valuable in maintaining the integrity and longevity of metal structures and components in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Significance in Cancer and Malaria

Quinoline-based compounds are pivotal in the development of drugs for treating cancer and malaria. Their structural versatility allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects. Some quinoline derivatives are under clinical investigation to address potentially lethal diseases (Hussaini, 2016).

Green Synthesis of Quinolines

The drive towards environmentally friendly synthetic methods has led to the exploration of green chemistry approaches for quinoline scaffolding. These methods aim to reduce the use of hazardous chemicals, solvents, and catalysts, promoting safer and more sustainable routes to quinoline derivatives. This approach not only aligns with environmental conservation efforts but also opens up new avenues for the application of quinoline in various domains (Nainwal et al., 2019).

Optoelectronic Applications

The integration of quinazoline and pyrimidine derivatives into π-extended conjugated systems has been explored for the development of novel optoelectronic materials. These materials are promising for use in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The unique electronic properties of quinoline derivatives facilitate their application in advanced optoelectronic devices (Lipunova et al., 2018).

Antimicrobial and Antifungal Properties

Quinoline and quinazoline alkaloids, including their synthetic analogs, possess significant bioactivities, such as antitumor, antimalarial, antibacterial, antifungal, and antiviral properties. These compounds have been the subject of extensive research, aiming to harness their therapeutic potential for the development of new drugs (Shang et al., 2018).

Safety and Hazards

The compound is labeled as an irritant according to the safety information provided . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8-chloro-4-(furan-2-yl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-9-3-4-12-11(8-9)15-10(5-7-19-15)14(17-12)13-2-1-6-18-13/h1-4,6,8,10,14-15,17H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMGMFNVMXLSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
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8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
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8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
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8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
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8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
Reactant of Route 6
8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

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